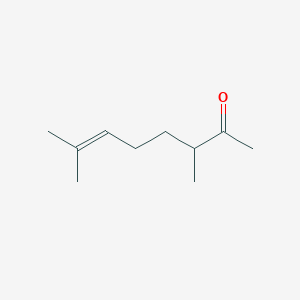
3,7-Dimethyloct-6-EN-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,7-Dimethyloct-6-en-2-one is an organic compound with the molecular formula C10H18O. It is a monoterpenoid, which means it is derived from two isoprene units. This compound is known for its pleasant aroma and is commonly found in essential oils. It is also referred to as citronellal, a name that highlights its citrus-like scent.
Preparation Methods
Synthetic Routes and Reaction Conditions
3,7-Dimethyloct-6-en-2-one can be synthesized through various methods. One common synthetic route involves the oxidation of citronellol, a related monoterpenoid alcohol. This oxidation can be achieved using reagents such as chromium trioxide (CrO3) in the presence of sulfuric acid (H2SO4) or using other oxidizing agents like potassium permanganate (KMnO4) under controlled conditions .
Industrial Production Methods
In industrial settings, this compound is often produced through the Wacker oxidation of 3,7-dimethylocta-1,6-diene. This process involves the use of palladium(II) chloride (PdCl2) and copper(II) chloride (CuCl2) as catalysts in an aqueous solution. The reaction is carried out under mild conditions, typically at room temperature, to yield the desired ketone .
Chemical Reactions Analysis
Types of Reactions
3,7-Dimethyloct-6-en-2-one undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols.
Substitution: It can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used for reduction.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used under appropriate conditions.
Major Products Formed
Oxidation: Citronellic acid.
Reduction: Citronellol.
Substitution: Halogenated derivatives of this compound.
Scientific Research Applications
3,7-Dimethyloct-6-en-2-one has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: It is studied for its role in plant metabolism and its effects on insect behavior.
Medicine: It has potential therapeutic applications due to its antimicrobial and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of 3,7-Dimethyloct-6-en-2-one involves its interaction with various molecular targets. In biological systems, it can modulate cholinergic neurotransmission by inhibiting acetylcholinesterase (Ache) activity. This leads to an increase in acetylcholine levels, which can enhance synaptic transmission. Additionally, it can interact with choline transporters and choline acetyltransferase, further influencing cholinergic pathways .
Comparison with Similar Compounds
Similar Compounds
Citronellol: An alcohol derivative of 3,7-Dimethyloct-6-en-2-one.
Citral: An aldehyde with a similar structure but different functional group.
Geraniol: Another monoterpenoid alcohol with a similar carbon skeleton.
Uniqueness
This compound is unique due to its ketone functional group, which imparts different chemical reactivity compared to its alcohol and aldehyde counterparts. This uniqueness allows it to participate in specific reactions and applications that are not feasible with similar compounds .
Properties
CAS No. |
504-37-0 |
|---|---|
Molecular Formula |
C10H18O |
Molecular Weight |
154.25 g/mol |
IUPAC Name |
3,7-dimethyloct-6-en-2-one |
InChI |
InChI=1S/C10H18O/c1-8(2)6-5-7-9(3)10(4)11/h6,9H,5,7H2,1-4H3 |
InChI Key |
SSAUUPMMKRJNMJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC=C(C)C)C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8b-Phenyl-3a,8b-dihydro-2h-indeno[1,2-b]furan-2,4(3h)-dione](/img/structure/B14743363.png)
![1,7-diazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene](/img/structure/B14743369.png)
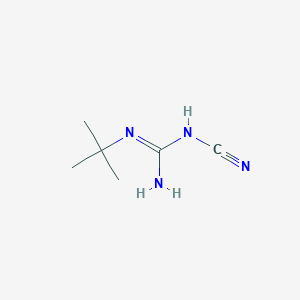
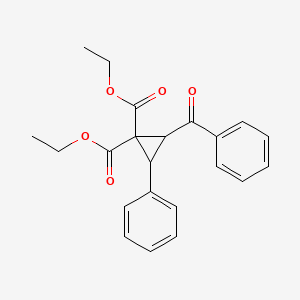
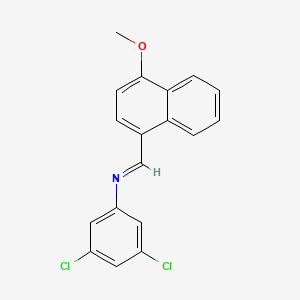
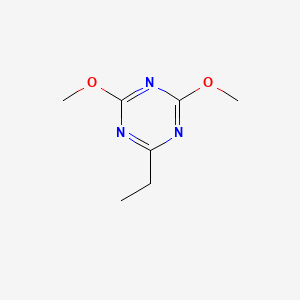
![4,9-Dihydroxynaphtho[2,3-c]furan-1,3-dione](/img/structure/B14743408.png)
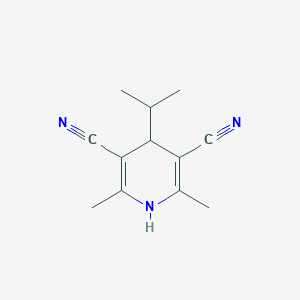
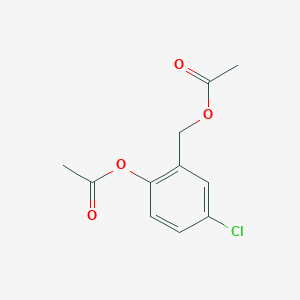
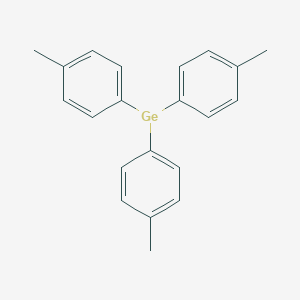
![2,3-Diphenyl-5,8-dihydro-1h-5,8-methanopyrazolo[1,2-a]pyridazin-1-one](/img/structure/B14743442.png)


![3-Oxatricyclo[4.3.0.0~2,8~]nonane](/img/structure/B14743476.png)
